MLCK Peptide, control

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le peptide MLCK, contrôle est un composé qui agit comme une myosine légère-chaîne kinase. La myosine légère-chaîne kinase est une protéine kinase spécifique de la sérine/thréonine qui phosphoryle la chaîne légère régulatrice de la myosine II. Cette phosphorylation est cruciale pour la contraction musculaire et divers processus cellulaires. Le peptide MLCK, contrôle est souvent utilisé dans la recherche scientifique pour étudier la régulation de l’activité de la myosine légère-chaîne kinase et ses effets sur les fonctions cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du peptide MLCK, contrôle implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus commence par la fixation de l’acide aminé C-terminal à une résine solide. L’addition séquentielle d’acides aminés protégés suit, chaque couplage d’acide aminé étant facilité par des réactifs tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt). Après l’assemblage de la chaîne peptidique, elle est clivée de la résine et déprotégée à l’aide d’acide trifluoroacétique (TFA) en présence de piégeurs tels que l’eau, le triisopropylsilane (TIS) et l’éthanedithiol (EDT) .

Méthodes de production industrielle

La production industrielle du peptide MLCK, contrôle implique généralement la SPPS à grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. Le peptide synthétisé est ensuite purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide MLCK, contrôle subit principalement des réactions de phosphorylation. Il peut être phosphorylé par la myosine légère-chaîne kinase en présence d’ions calcium et de calmoduline. Cette phosphorylation est essentielle pour son activité biologique .

Réactifs et conditions courants

La phosphorylation du peptide MLCK, contrôle nécessite des ions calcium, de la calmoduline et de l’adénosine triphosphate (ATP). La réaction se produit généralement dans une solution tamponnée à pH et température physiologiques .

Principaux produits formés

Le principal produit formé par la phosphorylation du peptide MLCK, contrôle est le peptide phosphorylé, qui peut ensuite interagir avec les chaînes légères de la myosine pour réguler la contraction musculaire et d’autres processus cellulaires .

Applications de recherche scientifique

Le peptide MLCK, contrôle est largement utilisé dans la recherche scientifique pour étudier la régulation de l’activité de la myosine légère-chaîne kinase et ses effets sur les fonctions cellulaires. Il a des applications dans divers domaines, notamment :

Chimie : Utilisé pour étudier les voies biochimiques impliquant la myosine légère-chaîne kinase et son rôle dans les processus cellulaires

Biologie : Aide à comprendre la régulation de la contraction musculaire et de la motilité cellulaire

Médecine : Utilisé dans la recherche relative aux maladies cardiovasculaires, au cancer et aux troubles gastro-intestinaux, où la myosine légère-chaîne kinase joue un rôle crucial

Industrie : Appliqué dans le développement d’agents thérapeutiques ciblant la myosine légère-chaîne kinase pour le traitement de diverses maladies

Applications De Recherche Scientifique

MLCK Peptide, control is widely used in scientific research to study the regulation of myosin light-chain kinase activity and its effects on cellular functions. It has applications in various fields, including:

Chemistry: Used to investigate the biochemical pathways involving myosin light-chain kinase and its role in cellular processes

Biology: Helps in understanding the regulation of muscle contraction and cell motility

Medicine: Used in research related to cardiovascular diseases, cancer, and gastrointestinal disorders, where myosin light-chain kinase plays a crucial role

Industry: Applied in the development of therapeutic agents targeting myosin light-chain kinase for treating various diseases

Mécanisme D'action

Le peptide MLCK, contrôle exerce ses effets en interagissant avec la myosine légère-chaîne kinase. Le peptide est phosphorylé par la myosine légère-chaîne kinase en présence d’ions calcium et de calmoduline. Cette phosphorylation active les chaînes légères de la myosine, conduisant à la contraction musculaire et à d’autres processus cellulaires. Les cibles moléculaires impliquées comprennent la chaîne légère régulatrice de la myosine II et les filaments d’actine .

Comparaison Avec Des Composés Similaires

Le peptide MLCK, contrôle est unique dans son interaction spécifique avec la myosine légère-chaîne kinase. Des composés similaires comprennent :

ML-9 : Un autre inhibiteur qui cible la myosine légère-chaîne kinase et affecte son activité.

Peptides de liaison à la calmoduline : Des peptides qui interagissent avec la calmoduline et modulent son activité, affectant indirectement la myosine légère-chaîne kinase.

Comparé à ces composés, le peptide MLCK, contrôle est spécifiquement conçu pour étudier la phosphorylation et la régulation de la myosine légère-chaîne kinase sans inhiber son activité .

Propriétés

Formule moléculaire |

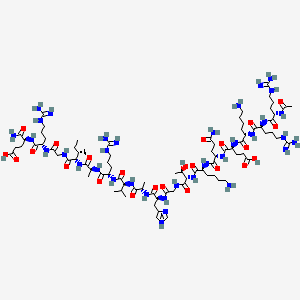

C84H149N35O24 |

|---|---|

Poids moléculaire |

2033.3 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C84H149N35O24/c1-9-42(4)64(78(141)102-38-59(123)108-50(21-15-33-99-82(91)92)71(134)110-48(66(88)129)25-28-61(125)126)118-68(131)44(6)105-69(132)53(22-16-34-100-83(93)94)116-80(143)63(41(2)3)117-67(130)43(5)106-77(140)57(36-47-37-97-40-104-47)109-60(124)39-103-79(142)65(45(7)120)119-76(139)52(19-11-13-31-86)112-74(137)55(24-27-58(87)122)114-75(138)56(26-29-62(127)128)115-72(135)51(18-10-12-30-85)111-73(136)54(23-17-35-101-84(95)96)113-70(133)49(107-46(8)121)20-14-32-98-81(89)90/h37,40-45,48-57,63-65,120H,9-36,38-39,85-86H2,1-8H3,(H2,87,122)(H2,88,129)(H,97,104)(H,102,141)(H,103,142)(H,105,132)(H,106,140)(H,107,121)(H,108,123)(H,109,124)(H,110,134)(H,111,136)(H,112,137)(H,113,133)(H,114,138)(H,115,135)(H,116,143)(H,117,130)(H,118,131)(H,119,139)(H,125,126)(H,127,128)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-,65-/m0/s1 |

Clé InChI |

OULDMKPBHFDEKM-NJJZJXSWSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenyl]-6-[(1,4-dioxonaphthalen-2-yl)amino]hexanamide](/img/structure/B12374934.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)

![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)